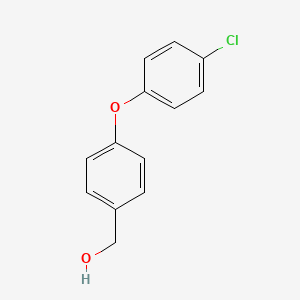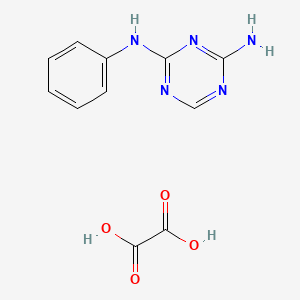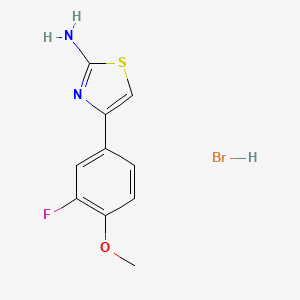
9-Acetyl-3,6-diiodocarbazole
Descripción general
Descripción
9-Acetyl-3,6-diiodocarbazole is a carbazole derivative with the chemical formula C14H9I2NO . Carbazoles are heterocyclic compounds consisting of a benzene ring fused with a pyrrole ring. In this case, the carbazole ring has two iodine atoms and one acetyl group attached to it .
- InChI:
InChI=1S/C14H9I2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3 - Canonical SMILES:
CC(=O)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I
Physical And Chemical Properties Analysis
This compound has a molecular weight of 461.04 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 460.87736 g/mol . Its topological polar surface area is 22 Ų . The compound is a crystal with a melting point of 225.0 to 231.0 °C .Aplicaciones Científicas De Investigación
Antibacterial Properties
9-Acetyl-3,6-diiodocarbazole derivatives have shown promise in antibacterial applications. Studies have demonstrated the synthesis of various heterocyclic analogues, such as chalcone and its polycyclic forms, which exhibit significant in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains. Theoretical calculations and docking studies support these findings, suggesting the potential of these compounds in developing new antibacterial agents (Khan et al., 2019).
Antimicrobial Activities
Carbazole derivatives, including those related to this compound, have been utilized to prepare new heterocyclic compounds with antimicrobial properties. The synthesized compounds have been tested and evaluated as antimicrobial agents, showing potential for use in combating microbial infections (Salih et al., 2016).
Electrochemical and Optical Applications
Carbazole derivatives have also been studied for their electrochemical and optical properties. For instance, the synthesis of new conjugated polymers based on carbazole and furan units, including 3,6-diiodocarbazole derivatives, has been investigated. These polymers exhibit unique electrochromic behavior and quasi-reversible redox properties, making them of interest in material science and electronics (Oguztürk et al., 2015).
Conductive Polymers
The synthesis of polycarbazoles with 3,9 linkages from 3,6-diiodocarbazole has led to the development of new conductive polymers. These materials show high conductivity and unique optical transmittance properties in the visible and near-infrared range, offering potential applications in semiconductor technology and optoelectronics (Racchini et al., 1988).
Nonlinear Optic and Thermal Properties
3,6-Diiodocarbazole derivatives have been shown to possess notable nonlinear optic and thermal properties. Their high thermal stability and second-harmonic generation effects make them candidates for applications in optoelectronic devices and materials science (Tang et al., 2017).
Synthesis of Novel Carbazole Derivatives
Efforts in synthesizing novel 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles provide additional avenues for exploring the diverse applications of carbazole derivatives in medicinal chemistry and material science (Li & Gao, 2010).
Biological Activity Evaluation
Carbazole derivatives, including those related to this compound, have been synthesized and their biological activities evaluated, particularly against bacterial strains. This research highlights the potential of these compounds in developing new therapeutic agents (Al Sultani, 2010).
Análisis Bioquímico
Biochemical Properties
9-Acetyl-3,6-diiodocarbazole plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s iodine atoms are likely to participate in halogen bonding, which can influence the binding affinity and specificity of interactions with target proteins . These interactions can modulate the activity of enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby altering downstream signaling events . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s iodine atoms can form halogen bonds with amino acid residues in proteins, influencing their conformation and activity . This can result in the inhibition or activation of enzymes, depending on the nature of the interaction. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . This can have downstream effects on cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The distribution of this compound within tissues can influence its overall biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
1-(3,6-diiodocarbazol-9-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZMJWKYEJRBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539807 | |
| Record name | 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
606129-89-9 | |
| Record name | 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)


